3-Tert-butyl-5-iodophenol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H13IO |
|---|---|
Molecular Weight |
276.11 g/mol |
IUPAC Name |
3-tert-butyl-5-iodophenol |
InChI |
InChI=1S/C10H13IO/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6,12H,1-3H3 |
InChI Key |
MMJIVLBVDWZXNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)I)O |
Origin of Product |
United States |
Contextualization Within Phenolic and Organoiodine Chemistry
3-Tert-butyl-5-iodophenol belongs to the class of phenolic compounds, which are characterized by a hydroxyl group directly attached to an aromatic ring. nih.govacs.org Phenols are ubiquitous in nature and are found in a vast array of biologically active molecules and pharmaceutical drugs. acs.orgnih.govresearchgate.net The hydroxyl group imparts specific chemical reactivity, including antioxidant properties and the ability to participate in various coupling reactions. nih.gov
Simultaneously, the presence of an iodine atom on the aromatic ring categorizes it as an organoiodine compound. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making organoiodine compounds highly reactive and versatile reagents in organic synthesis. nih.govfrontiersin.org They are particularly valued as precursors in a multitude of cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. frontiersin.orgyoutube.comnih.gov The strategic placement of the bulky tert-butyl group and the reactive iodine atom on the phenol (B47542) ring provides a unique combination of steric and electronic properties, influencing its reactivity and making it a sought-after starting material. mdpi.com
Significance As a Privileged Scaffold in Advanced Organic Synthesis
The concept of a "privileged scaffold" refers to a molecular framework that can serve as a ligand for diverse biological receptors, making it a valuable starting point for drug discovery and the development of new bioactive compounds. nih.govscielo.bruq.edu.aursc.org The structure of 3-tert-butyl-5-iodophenol embodies the characteristics of such a scaffold.
The phenol (B47542) moiety can engage in hydrogen bonding interactions, a crucial feature for molecular recognition at biological targets. nih.gov The tert-butyl group, due to its significant size, introduces steric hindrance that can influence the conformation of molecules and their binding affinity to specific receptors. mdpi.com This steric bulk can also enhance the stability of the compound. mdpi.com
The iodine atom serves as a versatile handle for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, and Heck reactions. youtube.com These reactions allow for the introduction of various substituents at the iodinated position, enabling the synthesis of a diverse library of derivatives from a single precursor. This modularity is a hallmark of a privileged scaffold, facilitating the exploration of structure-activity relationships in medicinal chemistry. researchgate.net
Overview of Research Trajectories Pertaining to 3 Tert Butyl 5 Iodophenol
Direct Halogenation Approaches for Phenols (e.g., para-iodination)
Direct iodination of phenols is a primary method for introducing an iodine atom onto the aromatic ring. The regioselectivity of this reaction is highly dependent on the chosen iodinating agent and reaction conditions.
A common challenge in the direct halogenation of phenols is controlling the position of the incoming iodine atom. For instance, achieving para-iodination is often a desired outcome. One effective method involves the use of N-iodosuccinimide (NIS) in combination with a catalytic amount of an acid, such as p-toluenesulfonic acid. researchgate.net This system allows for the mild and highly regioselective monoiodination of phenols at room temperature, affording high to excellent yields. researchgate.net Another approach utilizes elemental iodine (I2) with copper(II) nitrate (B79036) as a catalyst in water, with molecular oxygen serving as the oxidant. researchgate.net This method is not only highly active for a range of phenols but also exhibits remarkable selectivity for the formation of para-iodo substituted products, offering a green and atom-economical route. researchgate.net
For sterically hindered phenols, a system of elemental iodine activated by Selectfluor™ (F-TEDA-BF4) has been shown to be effective. organic-chemistry.org This method progressively introduces iodine atoms at the most electron-rich and sterically accessible positions on the benzene (B151609) ring. organic-chemistry.org
The choice of solvent and catalyst can significantly influence the reaction's efficiency and selectivity. For example, iron(III)-catalyzed iodination of activated arenes using NIS can be accelerated in triflimide-based ionic liquids, requiring only a small amount of the inexpensive and non-toxic catalyst. acs.org
| Iodinating Agent | Catalyst/Promoter | Key Features |
| N-Iodosuccinimide (NIS) | p-Toluenesulfonic acid | Mild, room temperature, high regioselectivity for monoiodination. researchgate.net |
| Elemental Iodine (I2) | Copper(II) nitrate | Green, uses molecular oxygen as oxidant, high para-selectivity. researchgate.net |
| Elemental Iodine (I2) | Selectfluor™ (F-TEDA-BF4) | Effective for sterically hindered phenols, progressive iodination. organic-chemistry.org |
| N-Iodosuccinimide (NIS) | Iron(III) chloride | Accelerated in ionic liquids, low catalyst loading. acs.org |
Functional Group Interconversion Routes to Iodophenols
An alternative to direct iodination is the conversion of an existing functional group on the phenol ring into an iodine atom. This approach can be particularly useful when direct iodination proves to be unselective or incompatible with other functional groups present in the molecule.
A well-established method for introducing a hydroxyl group, which can then be a precursor to other functionalities, is the diazotization of an aminophenol followed by substitution. For example, 4-aminophenol (B1666318) can be converted to 4-iodophenol (B32979) through diazotization and subsequent reaction with an iodide source. chemicalbook.com
Another strategy involves the use of boronic acids. Phenylboronic acids can be oxidized to phenols using reagents like hydrogen peroxide. chemicalbook.com While this is a method for phenol synthesis, the boronic acid group itself can be introduced and subsequently converted to an iodine atom.
Oxidative Decarboxylation of Substituted Iodo-benzoic Acids
Oxidative decarboxylation presents a powerful method for the synthesis of aryl halides from carboxylic acids. This process involves the removal of a carboxyl group and its replacement with a halogen atom. While the direct oxidative decarboxylation of iodo-benzoic acids to iodophenols is not a commonly cited direct transformation, the underlying principle of replacing a carboxyl group is relevant in synthetic strategies.
More broadly, oxidative decarboxylation reactions are known to be induced by various oxidizing agents. For instance, peroxyl radicals generated from the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) can induce the decarboxylation of benzoic acid. nih.gov The reaction is dependent on factors like temperature, the concentration of the radical initiator, and the presence of oxygen. nih.gov
Hypervalent iodine reagents, such as 2-iodylbenzoic acid (IBX), are potent oxidants used in various functional group transformations. orientjchem.org IBX is typically prepared by the oxidation of 2-iodobenzoic acid using an oxidizing agent like Oxone. orientjchem.org While its primary application is the oxidation of alcohols to carbonyl compounds, the chemistry of hypervalent iodine reagents is central to many oxidative transformations. orientjchem.org
Tert-butylation Strategies for Phenolic Systems
The introduction of a tert-butyl group onto a phenol ring is a key step in the synthesis of this compound. This alkylation is typically achieved through Friedel-Crafts type reactions.
The tert-butylation of phenol can be catalyzed by a variety of acidic catalysts, including sulfuric acid, phosphoric acid, and cation exchange resins. iitm.ac.in However, these homogeneous catalysts can present challenges related to their hazardous nature and difficult separation from the reaction mixture. iitm.ac.in To address these issues, heterogeneous catalysts such as zeolites, molecular sieves, and modified clays (B1170129) have been investigated. iitm.ac.inbegellhouse.com For example, Fe-bentonite has been shown to be an excellent catalyst for the alkylation of phenol with tert-butanol, achieving high conversion and selectivity for the para-tert-butylated product. begellhouse.com
The reaction conditions, including temperature and the molar ratio of reactants, play a crucial role in determining the product distribution. For instance, in the tert-butylation of phenol over H-Y zeolites in supercritical CO2, the conversion of phenol and the yield of 2,4-di-tert-butylphenol (B135424) increase with rising temperature. acs.org
Catalytic Methods for Tert-butyl Ether Formation (e.g., Er(OTf)3 catalysis)
The formation of tert-butyl ethers from phenols is another important transformation, often used as a protecting group strategy. Lanthanide triflates, such as erbium(III) triflate (Er(OTf)3), have emerged as highly efficient and eco-friendly catalysts for this purpose.
Er(OTf)3 catalyzes the protection of alcohols and phenols as tert-butyl ethers under solvent-free conditions at room temperature. researchgate.netacs.org This method is compatible with a wide range of functional groups and allows for the easy recovery and reuse of the catalyst. researchgate.net Ytterbium(III) triflate (Yb(OTf)3) has also been reported as an effective catalyst for the tert-butylation of alcohols using di-tert-butyl dicarbonate (B1257347) (Boc2O), significantly reducing reaction times. acs.org
| Catalyst | Reagent | Key Features |
| Erbium(III) triflate (Er(OTf)3) | Isobutene or Boc2O | Solvent-free, room temperature, reusable catalyst, high yields. researchgate.netacs.org |
| Ytterbium(III) triflate (Yb(OTf)3) | Di-tert-butyl dicarbonate (Boc2O) | Reduces reaction time, high conversion. acs.org |
Protection/Deprotection Strategies Involving Tert-butyl Groups
The tert-butyl group is frequently employed as a protecting group for the hydroxyl functionality of phenols due to its stability under a variety of reaction conditions. pearson.comresearchgate.net It can be introduced by reacting the phenol with isobutene in the presence of a strong acid. researchgate.net
The bulky nature of the tert-butyl group can also be used to direct subsequent reactions to other positions on the aromatic ring. scientificupdate.com This positional protection strategy allows for regioselective functionalization of the phenol. scientificupdate.com
Deprotection, or the removal of the tert-butyl group, is typically achieved through a reverse Friedel-Crafts reaction, often using a Lewis acid like aluminum chloride in a suitable solvent. scientificupdate.com A milder method for the cleavage of tert-butyl ethers involves the use of cerium(III) chloride and sodium iodide in acetonitrile. researchgate.net This procedure is compatible with various other functional groups. researchgate.net
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical processes involved. This includes the use of less hazardous reagents, renewable feedstocks, and catalytic methods, as well as minimizing waste generation.
Several of the synthetic strategies discussed align with green chemistry principles. The use of heterogeneous catalysts, such as modified clays and zeolites for tert-butylation, facilitates catalyst recovery and reuse, reducing waste. iitm.ac.inbegellhouse.com The copper(II) nitrate-catalyzed iodination of phenols using molecular oxygen as the oxidant in water is another example of a green method, as it avoids the use of stoichiometric and potentially hazardous oxidizing agents. researchgate.net
Furthermore, the development of solvent-free reaction conditions, as seen in the Er(OTf)3-catalyzed formation of tert-butyl ethers, minimizes the use of volatile organic compounds. researchgate.net The use of supercritical carbon dioxide as a reaction medium for tert-butylation is another promising green alternative, as it can lead to higher catalytic performance and reduced coke formation compared to traditional liquid-phase reactions. acs.orgcolab.ws
The development of electrochemical and photochemical methods for C-H functionalization of phenols also represents a sustainable approach, using electricity or light as clean reagents to replace metal catalysts and stoichiometric oxidants. mdpi.com
Atom Economy Considerations
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.com A reaction with high atom economy maximizes the use of starting materials, thereby minimizing waste. scranton.edu
A plausible and common method for synthesizing this compound is the direct electrophilic iodination of its precursor, 3-tert-butylphenol (B181075). One established method for such a transformation uses N-Iodosuccinimide (NIS) as the iodine source, often in a suitable solvent.
The reaction is as follows: 3-tert-butylphenol + N-Iodosuccinimide → this compound + Succinimide (B58015)
While this reaction can be effective, its atom economy is inherently limited because the succinimide molecule is generated as a stoichiometric byproduct. To quantify this, we can calculate the percentage atom economy using the molecular weights of the reactants and the desired product.
Interactive Table: Atom Economy Calculation for the Iodination of 3-tert-butylphenol
| Component | Formula | Molecular Weight ( g/mol ) | Role | Status |
| 3-tert-butylphenol | C₁₀H₁₄O | 150.22 | Reactant | Partially Incorporated |
| N-Iodosuccinimide | C₄H₄INO₂ | 224.98 | Reactant | Partially Incorporated |
| This compound | C₁₀H₁₃IO | 276.11 | Desired Product | Utilized |
| Succinimide | C₄H₅NO₂ | 99.09 | Byproduct | Waste |
Calculation:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
% Atom Economy = (276.11 / (150.22 + 224.98)) x 100
% Atom Economy ≈ 73.6%
This calculation demonstrates that even if the reaction proceeds with a 100% chemical yield, over 26% of the reactant mass is converted into an unwanted byproduct. primescholars.comscranton.edu Alternative iodination systems, such as using molecular iodine (I₂) with a catalytic oxidant, also present atom economy challenges, as the atoms from the oxidant are typically not incorporated into the final product. mdpi.com Achieving higher atom economy would necessitate developing novel synthetic routes, such as an addition reaction, which is not feasible for this type of aromatic substitution.
Safer Solvents and Auxiliaries
For the synthesis of this compound and its precursors, several greener solvent strategies can be implemented:
Aqueous Media: The iodination of phenols can be successfully carried out in aqueous solutions. dtu.dk For instance, using an acetate (B1210297) buffer can provide a suitable reaction medium, significantly reducing the risks associated with volatile organic compounds (VOCs). dtu.dk
Solvent-Free Conditions: The most ideal scenario from a solvent perspective is to eliminate them entirely. Solvent-free reactions, where the reactants are mixed directly, often with gentle heating, can lead to reduced waste, lower energy consumption, and simpler purification procedures. rsc.org The use of tert-butyl nitrite (B80452) for other reactions under solvent-free conditions highlights the potential of this approach. rsc.org
Eco-Friendly Catalysts: The synthesis of the 3-tert-butylphenol precursor can be performed using phosphorus pentoxide as a catalyst. google.com This method is advantageous because the catalyst is converted into phosphoric acid, a commercially valuable byproduct, which avoids the need for disposal. google.com
Interactive Table: Comparison of Solvents for Phenol Iodination
| Solvent Type | Example(s) | Advantages | Disadvantages |
| Traditional | Dichloromethane, Chloroform, Carbon Tetrachloride | High solubility for many organic reagents | Toxic, environmentally persistent, often carcinogenic |
| Safer | Water, Acetic Acid, Ethanol | Low toxicity, biodegradable, readily available | May have lower solubility for nonpolar reactants; may require more energy for removal |
| Ideal | Solvent-Free | No solvent waste, simplified workup, potential for lower energy use | Not suitable for all reaction types; may require higher temperatures |
The use of molecular iodine or iodide salts in combination with environmentally benign oxidants represents a greener choice for the iodination process itself. mdpi.com
Waste Prevention and Reduction of Derivatives
The principle of waste prevention advocates for designing syntheses that generate minimal byproducts. This can be achieved through highly selective reactions, the use of catalysts, and the avoidance of unnecessary chemical modifications (derivatives).
Waste Prevention in Precursor Synthesis: A patented process for producing tertiary butyl phenols from phenol and tert-butyl alcohol exemplifies waste prevention. google.com This one-step method uses phosphorus pentoxide as a dehydrating agent and catalyst. The water formed during the reaction converts the phosphorus pentoxide into phosphoric acid, which is easily separated and has commercial applications. google.com This turns a potential waste stream into a valuable product.
Waste Prevention in the Iodination Step: In the iodination of 3-tert-butylphenol, the primary source of waste is the formation of undesired isomers (e.g., 2-iodo or 6-iodo derivatives) and poly-iodinated products. Strategic control over reaction conditions is essential to minimize this waste:
Catalytic Methods: Employing catalytic systems instead of stoichiometric reagents is a core tenet of green chemistry. mdpi.com A catalyst can be used in small quantities and potentially recycled, drastically reducing waste compared to a reagent like NIS which is consumed in the reaction.
Reaction Control: The selectivity of iodination on a phenol ring is influenced by factors such as pH and the choice of iodinating agent. Studies on phenol itself show that the ratio of ortho to para substitution can be controlled by the reaction conditions, including whether the process is chemically or enzymatically controlled. dtu.dk By carefully tuning these parameters for 3-tert-butylphenol, the formation of the desired this compound can be maximized, reducing the generation of other iodinated derivatives that would require separation and disposal.
Electrophilic Aromatic Substitution Dynamics on this compound
Electrophilic aromatic substitution (SₑAr) is a fundamental reaction class for aromatic compounds. wikipedia.org The mechanism typically involves a two-step process: initial attack by an electrophile (E⁺) on the electron-rich aromatic ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex, followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.com
The reactivity and regioselectivity of SₑAr on a substituted benzene ring are profoundly influenced by the nature of the substituents already present. In the case of this compound, the directing effects of the hydroxyl, tert-butyl, and iodo groups must be considered collectively.
Hydroxyl (-OH) Group: The hydroxyl group is a powerful activating group and a strong ortho-, para-director due to its ability to donate electron density to the ring via resonance. This significantly stabilizes the arenium ion intermediate when attack occurs at the ortho or para positions.
Tert-butyl (-C(CH₃)₃) Group: The tert-butyl group is a weak activating group through an inductive effect and is also an ortho-, para-director. msu.edu However, its significant steric bulk can hinder electrophilic attack at the adjacent ortho positions. msu.edulibretexts.org
Iodo (-I) Group: The iodine atom is a deactivating group due to its electron-withdrawing inductive effect. However, like other halogens, it is an ortho-, para-director because its lone pairs can participate in resonance stabilization of the arenium ion. libretexts.org
For this compound, the positions ortho and para to the strongly activating hydroxyl group are C2, C4, and C6. The directing effects of the substituents are summarized in the table below.
Interactive Table: Directing Effects of Substituents in this compound
| Substituent | Position | Electronic Effect | Directing Effect | Steric Hindrance |
|---|---|---|---|---|
| Hydroxyl (-OH) | C1 | Activating (Resonance) | Ortho, Para | Low |
| Tert-butyl (-C(CH₃)₃) | C3 | Activating (Inductive) | Ortho, Para | High |
The positions most activated for electrophilic attack are C2, C4, and C6, all of which are ortho or para to the hydroxyl group. The tert-butyl group also directs to positions C2 and C4 (ortho) and C6 (para), while the iodo group directs to C2 and C6 (ortho) and C4 (para). Therefore, all three substituents direct to the same positions.
However, steric hindrance from the bulky tert-butyl group at C3 will significantly impede attack at the adjacent C2 and C4 positions. msu.edu Consequently, the most likely position for electrophilic substitution is C6, which is ortho to the hydroxyl group and para to the tert-butyl group, representing the least sterically hindered yet electronically activated site. Research on the nitration of the related 3,5-di-tert-butylphenol (B75145) showed that substitution occurs at the 2- and 6-positions (ortho to the hydroxyl), but attempts to introduce a third nitro group were unsuccessful, highlighting the influence of bulky groups. researchgate.net
Nucleophilic Aromatic Substitution (SNAr) on Iodinated Aromatic Systems
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike electrophilic substitution, SNAr reactions require the aromatic ring to be electron-deficient, a condition typically met by the presence of strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com
The most common pathway for SNAr is the addition-elimination mechanism. libretexts.org This two-step process involves:
Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org This step is typically the rate-determining step as it disrupts the aromaticity of the ring.
Elimination: The leaving group departs, and the aromaticity of the ring is restored.
For an SNAr reaction to proceed via this mechanism on this compound, a nucleophile would attack the C5 carbon, displacing the iodide ion.
The rate of SNAr reactions is highly dependent on the presence of electron-withdrawing groups (EWGs), particularly at positions ortho and/or para to the leaving group. masterorganicchemistry.com These groups stabilize the negative charge of the Meisenheimer complex through resonance or induction, thereby lowering the activation energy of the rate-determining addition step. masterorganicchemistry.com
In this compound, the substituents present are a hydroxyl group and a tert-butyl group. Both are electron-donating groups, which destabilize the negatively charged Meisenheimer intermediate. The hydroxyl group, in particular, is strongly electron-donating. Therefore, this compound is not activated towards traditional SNAr reactions. For a reaction to occur, the hydroxyl group might need to be converted into a better electron-withdrawing group, or extremely harsh reaction conditions would be required.
In the addition-elimination mechanism, the leaving group is expelled in the second, fast step. The ability of the leaving group to depart influences the reaction rate, but this effect is less pronounced than the electronic activation of the ring, as the first step is rate-limiting. wikipedia.org The reactivity of halogens as leaving groups in SNAr reactions often follows the order F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack in the rate-determining step.
However, when considering the bond cleavage itself (the elimination step), the C-I bond is the weakest among the carbon-halogen bonds, making iodide the best leaving group in terms of bond strength. This factor becomes more significant in cases where the second step is partially or fully rate-determining. In the context of this compound, while iodine is a good leaving group in principle due to the weak C-I bond, the lack of activating electron-withdrawing groups on the ring makes the initial nucleophilic attack highly unfavorable.
Radical Reactions Involving this compound
Phenols, particularly those with bulky substituents, are known to participate in radical reactions, often acting as radical scavengers.
The phenolic hydroxyl group can undergo one-electron oxidation or homolytic cleavage of the O-H bond to form a phenoxyl radical. psu.edu The stability of this radical intermediate is a key factor in its formation and subsequent reactions.
For this compound, oxidation would lead to the 3-tert-butyl-5-iodophenoxyl radical. The stability of this radical is influenced by:
Steric Shielding: The tert-butyl group at the meta position provides some steric hindrance, which can protect the radical center from reacting with other molecules, thus increasing its lifetime. Phenols with bulky groups at the ortho positions, such as 2,4,6-tri-tert-butylphenol (B181104), are well-known to form persistent phenoxyl radicals. psu.edu
Electronic Effects: The unpaired electron in the phenoxyl radical is delocalized over the aromatic ring. The substituents on the ring can influence the spin density distribution.
The O-H bond dissociation free energy (BDFE) is a measure of the energy required to homolytically break the O-H bond and is a key indicator of a phenol's antioxidant activity. For comparison, the BDFE of 2,4,6-tri-tert-butylphenol in benzene is approximately 78.3 kcal/mol. nih.gov The electronic effects of the iodo and meta-tert-butyl groups in this compound would determine its specific BDFE. This phenoxyl radical can then participate in further reactions, such as dimerization or reacting with other radical species. For example, studies on the oxidation of 2,4,6-tri-tert-butylphenol with tert-butyl hydroperoxide (TBHP) have shown the formation of various peroxy adducts, demonstrating the trapping of different radical intermediates. psu.edu
Base-Catalyzed Dehalogenation and Related Transformations
While direct base-catalyzed dehalogenation of this compound is not extensively documented in the reviewed literature, related transformations involving the cleavage of a carbon-iodine bond in substituted phenols provide mechanistic insights. For instance, in the reaction of 2,6-di-tert-butylphenol (B90309) with an iodinating agent, the formation of various products suggests the involvement of intermediate species where the iodine atom is susceptible to displacement. acs.orgresearchgate.net
In a general sense, base-catalyzed dehalogenation of aryl halides can proceed through several mechanisms, including nucleophilic aromatic substitution (SNAr) or via the formation of an aryne intermediate. The feasibility of these pathways for this compound would be influenced by the reaction conditions and the nature of the base employed. The presence of the hydroxyl and tert-butyl groups on the aromatic ring will electronically and sterically influence the reactivity of the C-I bond.
Coupling Reactions of the Iodide Moiety
The presence of an iodine atom on the aromatic ring of this compound makes it a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki coupling conditions, Sonogashira coupling)
Suzuki Coupling:
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide, such as this compound, in the presence of a palladium catalyst and a base. harvard.edulibretexts.org The general catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com
For a substrate like this compound, typical Suzuki coupling conditions would involve a palladium source, a phosphine (B1218219) ligand, a base, and a suitable solvent. The choice of these components is crucial for achieving high yields and selectivity. organic-chemistry.org
Table 1: Representative Suzuki Coupling Conditions
| Component | Example | Role |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Catalyst precursor |
| Ligand | PPh₃, PCy₃, SPhos | Stabilizes and activates the palladium catalyst |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species |
| Organoboron Reagent | Arylboronic acid, Arylboronic ester | Source of the new carbon fragment |
| Solvent | Toluene, Dioxane, DMF | Reaction medium |
This table presents generalized conditions. Optimal conditions for this compound would require experimental optimization.
The reactivity of aryl iodides in Suzuki couplings is generally high, making this compound a good candidate for this transformation. reddit.com The steric hindrance from the tert-butyl group may influence the choice of ligand, with bulkier phosphine ligands sometimes proving more effective. reddit.com
Sonogashira Coupling:
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgwikipedia.org Copper-free versions of this reaction have also been developed. nih.govlibretexts.org
The catalytic cycle for the Sonogashira reaction typically involves the formation of a copper acetylide, which then undergoes transmetalation with a palladium(II) complex formed from the oxidative addition of the aryl iodide. Reductive elimination then affords the alkyne-coupled product. wikipedia.org
Table 2: Typical Sonogashira Coupling Conditions
| Component | Example | Role |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Primary catalyst |
| Copper Co-catalyst | CuI | Facilitates alkyne activation |
| Ligand | PPh₃ | Stabilizes the palladium catalyst |
| Base | Et₃N, Piperidine, Diisopropylamine | Neutralizes the HX by-product and facilitates catalyst regeneration |
| Solvent | THF, DMF, Toluene | Reaction medium |
This table presents generalized conditions. Specific conditions for this compound would need to be determined experimentally.
The reaction of this compound with various terminal acetylenes under Sonogashira conditions would be expected to proceed efficiently to yield the corresponding 3-tert-butyl-5-alkynylphenols. elsevierpure.com
Coupling with Thiolate and Amine Nucleophiles
Palladium-catalyzed cross-coupling reactions can also be employed to form carbon-sulfur and carbon-nitrogen bonds.
Coupling with Thiolates (Buchwald-Hartwig Amination-type reaction for S-Arylation):
The palladium-catalyzed coupling of aryl halides with thiols (or thiolates) provides a direct route to aryl thioethers. This transformation, analogous to the Buchwald-Hartwig amination, typically utilizes a palladium catalyst and a phosphine ligand. The choice of ligand is critical to prevent catalyst deactivation by the sulfur-containing nucleophile.
Coupling with Amines (Buchwald-Hartwig Amination):
The Buchwald-Hartwig amination is a powerful method for the formation of aryl amines from aryl halides and primary or secondary amines. The reaction is catalyzed by a palladium complex with a suitable phosphine ligand in the presence of a base. For a substrate like this compound, this reaction would allow for the introduction of a variety of amino groups at the 5-position.
Rearrangement Reactions and Tautomerism (e.g., keto-enol tautomerism in related phenols)
Phenols, including this compound, exist in equilibrium with their keto tautomers (cyclohexa-2,4-dienone and cyclohexa-2,5-dienone). For simple phenols, the enol (phenolic) form is overwhelmingly favored due to the stability conferred by the aromatic system.
However, substitution patterns can influence this equilibrium. In the context of reactions involving this compound, the formation of dienone intermediates is plausible, particularly during electrophilic substitution reactions. For instance, the iodination of related phenols has been shown to proceed through 4-iodocyclohexa-2,5-dienone intermediates. acs.org These intermediates can then undergo rearrangement or further reaction.
While significant tautomerization to the keto form under standard conditions is unlikely for this compound itself, the transient formation of such species as reaction intermediates is a key mechanistic consideration in its chemistry. acs.org
Advanced Functionalization and Derivatization Strategies for 3 Tert Butyl 5 Iodophenol Scaffold
Selective C-H Activation and Functionalization
Directly converting inert C-H bonds into new chemical bonds is a powerful tool in modern organic synthesis, enabling more efficient and atom-economical routes to complex molecules. researchgate.net For the 3-tert-butyl-5-iodophenol scaffold, the primary sites for C-H activation are the carbon atoms ortho and para to the hydroxyl group. The inherent reactivity and selectivity are governed by the directing influence of the substituents and the chosen catalytic system.
Transition-metal catalysis is a cornerstone of C-H functionalization, often relying on directing groups to achieve high regioselectivity. researchgate.netacs.org In the case of phenolic compounds, the hydroxyl group itself, or a modified version like a carbamate (B1207046) or ester, can serve as an effective directing group, guiding the metal catalyst to the ortho C-H bonds. researchgate.netnih.gov
Rhodium(III)-catalyzed systems, for instance, have been successfully employed for the ortho-olefination of phenol (B47542) carbamates. nih.govacs.org This process involves the formation of a rhodacycle intermediate, which then reacts with alkenes like acrylates or styrenes. acs.orgacs.org Similarly, palladium catalysts can facilitate the ortho-allylic alkylation of free phenols with 1,3-dienes. acs.org This approach is notable for not requiring additives and demonstrating good chemo- and regioselectivity. acs.org
For the this compound scaffold, the hydroxyl group would direct functionalization to the C2 and C6 positions. The bulky tert-butyl group at C3 would likely hinder reaction at the C2 position, suggesting that C-H activation would preferentially occur at the C6 position. The iodo-group at C5 also influences the electronic properties of the ring but the primary directing effect for these catalytic systems comes from the coordinating hydroxyl group.
Table 1: Representative Metal-Catalyzed ortho-C-H Functionalization of Phenolic Scaffolds
| Catalyst System | Coupling Partner | Directing Group | Typical Conditions | Product Type | Ref. |
|---|---|---|---|---|---|
| [RhCp*Cl₂]₂ / CsOAc | Acrylates, Styrenes | Carbamate | 100-120 °C, Dioxane | ortho-Olefinated Phenol | nih.gov |
| Pd(PPh₃)₄ | 1,3-Dienes | Free Hydroxyl | 80 °C, Toluene | ortho-Allyl-alkylated Phenol | acs.org |
| [Ru(p-cymene)Cl₂]₂ | Alkenes | Pyridyl | 100 °C, AgSbF₆ | ortho-Alkenylated Phenol | nih.gov |
This table presents generalized conditions for phenolic substrates as specific examples for this compound are not detailed in the literature.
Photochemical methods offer an alternative pathway for C-H functionalization, often proceeding through radical mechanisms under mild conditions. The combination of photoredox catalysis with transition metals, such as ruthenium, can enable the direct ortho-olefination of phenols. nih.gov In these systems, a photosensitizer absorbs visible light and engages in single-electron transfer to regenerate the active metal catalyst, which carries out the C-H activation cycle. nih.govacs.org
Another approach involves the use of diazo compounds as alkylating agents in the presence of a gold catalyst. rsc.org Depending on the ligands used, this method can be tuned to achieve either ortho- or para-selective alkylation of phenols. rsc.org For this compound, a photo-induced or photocatalytic approach could potentially functionalize the C-H bonds at C2, C4, or C6. The regioselectivity would be highly dependent on the specific catalytic system and the electronic and steric environment of the substrate. After photoexcitation, phenol can undergo hydrogen detachment, a process sensitive to the molecular environment, which forms the basis of its photochemical reactivity. acs.org
Introduction of Other Halogens (e.g., bromination of iodophenols)
The introduction of a second halogen atom, such as bromine, onto the this compound ring creates a polyhalogenated scaffold with significant potential for further orthogonal functionalization. The regioselectivity of electrophilic aromatic substitution, like bromination, is dictated by the directing effects of the existing substituents.
The hydroxyl group is a powerful activating group and is ortho, para-directing. The tert-butyl group is also activating and ortho, para-directing. The iodo group is deactivating but also ortho, para-directing. On the this compound ring, the positions are influenced as follows:
C2: ortho to the hydroxyl group, ortho to the tert-butyl group.
C4: para to the hydroxyl group, meta to both the tert-butyl and iodo groups.
C6: ortho to the hydroxyl group, ortho to the iodo group.
Given the strong activating and directing effect of the hydroxyl group, bromination is expected to occur at the available ortho (C2, C6) and para (C4) positions. The tert-butyl group at C3 provides significant steric hindrance, which would likely disfavor substitution at the adjacent C2 position. Therefore, bromination would be predicted to occur primarily at the C4 and C6 positions. Selective mono-bromination can often be achieved by careful control of reaction conditions, such as using N-bromosuccinimide (NBS) in methanol, a method shown to be effective for ortho-bromination of para-substituted phenols. nih.gov The use of specific solvents, like liquid esters, has also been reported to enhance selectivity for para-bromination of phenols. google.com
Dearomatization Strategies
Dearomatization reactions transform flat, aromatic rings into three-dimensional cyclic structures, providing rapid access to molecular complexity. nih.gov Phenols are excellent substrates for oxidative dearomatization, which can be achieved using various reagents, most notably hypervalent iodine compounds. nih.govthieme-connect.comnih.gov
Reagents such as (diacetoxy)iodobenzene (PIDA) or 2-iodoxybenzoic acid (IBX) can oxidize phenols to form cyclohexadienone intermediates. nih.govresearchgate.net In the presence of a nucleophile (which can be intramolecular or intermolecular), this leads to the formation of spirocyclic or fused-ring systems. For this compound, oxidative dearomatization would likely lead to a cyclohexadienone. The specific isomer formed (ortho- or para-quinol type) depends on the oxidant and reaction conditions. nih.govthieme-connect.com This strategy opens a pathway to complex scaffolds that would be difficult to access through other means. nih.gov A dearomatization-rearomatization strategy, catalyzed by palladium, has also been developed for the ortho-selective alkylation of phenols with primary alcohols. nih.govresearchgate.net
Table 2: Common Reagents for Oxidative Dearomatization of Phenols
| Reagent | Typical Conditions | Intermediate | Product Type | Ref. |
|---|---|---|---|---|
| (Diacetoxy)iodobenzene (PIDA) | Methanol, Room Temp. | Cationic intermediate | para-Quinol ethers | nih.gov |
| 2-Iodoxybenzoic acid (IBX) | DMSO or THF, Room Temp. | Aryloxy-iodinane(V) | ortho-Quinols | nih.gov |
Esterification and Hydrolysis Reactions
The phenolic hydroxyl group is a key functional handle for derivatization through esterification. The formation of an ester from this compound can serve multiple purposes, such as acting as a protecting group, modifying the electronic properties of the ring, or serving as a directing group for C-H activation as previously mentioned.
Esterification of sterically hindered phenols, such as those with a tert-butyl group adjacent to the hydroxyl, can be challenging under standard Fischer esterification conditions. chempedia.info More robust methods, such as reaction with an acid chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine), are typically required. The bulky nature of the substituents around the hydroxyl group can slow the reaction rate. google.com
Conversely, the hydrolysis (saponification) of esters derived from sterically hindered phenols can also be difficult. arkat-usa.org Standard aqueous base hydrolysis may require harsh conditions like high temperatures and long reaction times. researchgate.net Milder, non-aqueous methods, such as using sodium hydroxide (B78521) in a methanol/dichloromethane solvent system at room temperature, have been developed to efficiently cleave these robust esters. arkat-usa.orgresearchgate.net This improved method is particularly valuable for substrates containing other sensitive functional groups. acs.org
3 Tert Butyl 5 Iodophenol As a Versatile Building Block in Complex Organic Synthesis
Precursor for Advanced Aromatic Compounds (e.g., phenylene-ethynylene systems)
The presence of an iodine atom on the aromatic ring of 3-tert-butyl-5-iodophenol makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling. This reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons (of the aryl iodide) and sp-hybridized carbons (of a terminal alkyne). organic-chemistry.orglibretexts.orgwikipedia.org This capability allows for the construction of phenylene-ethynylene systems, which are of significant interest for their applications in materials science, particularly in the fields of molecular electronics and conducting polymers. fu-berlin.deresearchgate.netrsc.org
The general reaction involves coupling this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgwikipedia.org The bulky tert-butyl group can influence the photophysical properties and solubility of the resulting phenylene-ethynylene oligomers or polymers, while the phenolic hydroxyl group offers a site for further functionalization or can modulate the electronic properties of the system. nih.gov
A typical synthetic approach is outlined in the table below:
| Feature | Description |
| Reaction | Sonogashira Cross-Coupling |
| Substrates | This compound, Terminal Alkyne (e.g., Phenylacetylene) |
| Catalyst System | Palladium(0) complex (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂), Copper(I) salt (e.g., CuI) |
| Base/Solvent | Amine base such as triethylamine (B128534) (Et₃N) or diethylamine (B46881) (Et₂NH), often used as the solvent or co-solvent with THF or DMF |
| Conditions | Typically mild, often at room temperature to moderate heat, under an inert atmosphere (e.g., N₂ or Ar) |
| Product | 1-tert-Butyl-3-hydroxy-5-(phenylethynyl)benzene or related substituted phenylene-ethynylene |
This table represents a generalized protocol for the Sonogashira reaction. Specific conditions may vary based on the nature of the alkyne coupling partner.
Role in the Synthesis of Quaternary Carbon Centers
The structure of this compound inherently contains a quaternary carbon center within its tert-butyl group. More significantly, this compound can be utilized in strategies aimed at constructing new all-carbon quaternary centers, which are challenging motifs in organic synthesis but are present in numerous bioactive natural products. nih.gov
One potential pathway involves the Friedel-Crafts alkylation of the phenol (B47542) ring. The hydroxyl group is an activating group, and while it directs electrophilic substitution primarily to the ortho and para positions, the existing substitution pattern forces reaction at the remaining activated positions. The use of certain alkylating agents under acidic conditions could lead to the introduction of a new substituent, potentially forming a quaternary carbon. For instance, alkylation with tertiary alcohols can lead to new quaternary centers. researchgate.net
Alternatively, the phenol group can be used as a directing metalation group (DMG) in a Directed ortho-Metalation (DoM) strategy. wikipedia.orgorganic-chemistry.org After protecting the hydroxyl group (e.g., as a methoxymethyl (MOM) ether or carbamate), treatment with a strong organolithium base can selectively deprotonate the C2 position (ortho to the DMG). uwindsor.ca Trapping the resulting aryllithium intermediate with an appropriate carbon electrophile (like a ketone or an alkyl halide) can install a new carbon substituent. If the electrophile is chosen correctly, this process can generate a quaternary carbon center.
| Synthetic Strategy | Description | Key Intermediates |
| Friedel-Crafts Alkylation | Electrophilic substitution on the activated phenol ring using a tertiary alcohol or alkene as the alkylating agent in the presence of an acid catalyst. researchgate.net | Carbocation electrophile |
| Directed ortho-Metalation (DoM) | Protection of the phenol, followed by ortho-lithiation directed by the protected hydroxyl group and subsequent reaction with a carbon electrophile. wikipedia.orgorganic-chemistry.org | Ortho-lithiated aryl species |
This table outlines potential strategies for generating quaternary carbon centers using the this compound scaffold.
Intermediate in the Construction of Heterocyclic Systems (e.g., benzofurans, quinolones, indoles)
The functional handles on this compound allow it to serve as a key intermediate in the synthesis of various important heterocyclic systems.
Benzofurans: Substituted benzofurans can be synthesized from o-iodophenols and terminal alkynes via a palladium-catalyzed tandem Sonogashira coupling and cyclization reaction. nih.govresearchgate.netkoreascience.kr In this one-pot process, this compound can be coupled with a terminal alkyne, and the resulting 2-alkynylphenol intermediate undergoes a 5-endo-dig cyclization to furnish the benzofuran (B130515) ring system. researchgate.netmdpi.com The reaction yields a 6-tert-butyl-4-iodobenzofuran, which retains the iodine atom for further synthetic modifications.
Quinolones: The synthesis of quinolones often proceeds via methods like the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. nih.govresearchgate.netwikipedia.orgorganic-chemistry.orgnih.gov To utilize this compound for this purpose, it would first need to be converted into a suitable 2-aminoaryl ketone derivative. This multi-step transformation could involve:
Protection of the phenol.
Nitration of the aromatic ring.
Reduction of the nitro group to an amine.
Acylation or related reaction to install the ketone functionality.
Deprotection and subsequent Friedländer condensation. The resulting quinolone would be highly substituted, bearing a tert-butyl group and potentially other functionalities derived from the starting material.
Indoles: The Larock indole (B1671886) synthesis is a powerful palladium-catalyzed reaction that constructs the indole core from an o-iodoaniline and a disubstituted alkyne. oup.comwikipedia.orgub.edunih.govresearchgate.net To apply this methodology, this compound would first need to be converted to the corresponding aniline (B41778) derivative, 2-amino-3-tert-butyl-5-iodophenol, or a related o-iodoaniline. This transformation typically involves nitration followed by reduction. The resulting aniline could then undergo the Larock heteroannulation to produce a highly functionalized indole, featuring substitution at the 4- and 6-positions.
| Heterocycle | Synthetic Method | Required Precursor from this compound | Key Reaction |
| Benzofuran | Palladium-Catalyzed Annulation | This compound | Sonogashira coupling followed by intramolecular cyclization. researchgate.netkoreascience.kr |
| Quinolone | Friedländer Annulation | 2-Amino-x-acyl-y-tert-butyl-z-iodophenol derivative | Condensation with an active methylene compound. wikipedia.orgorganic-chemistry.org |
| Indole | Larock Indole Synthesis | 2-Amino-3-tert-butyl-5-iodophenol derivative | Palladium-catalyzed heteroannulation with an alkyne. wikipedia.orgub.edu |
This table summarizes the synthetic pathways to key heterocyclic systems starting from this compound.
Application in Natural Product Synthesis Approaches
While direct application of this compound in a completed total synthesis of a natural product may not be widely documented, its structural motifs are relevant to the synthesis of complex molecules. Sterically hindered phenols are found in a variety of natural products and are often key to their biological activity. nih.gov The strategic placement of the bulky tert-butyl group, the versatile iodo-substituent, and the directing phenol group makes this compound a potentially valuable starting material in a "function-oriented" or "diversity-oriented" synthetic approach.
The tert-butyl group can serve as a sterically demanding substituent to control the conformation of a molecule or to block a reactive site. The iodine atom is a versatile handle for introducing complexity through various cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira), which are foundational in modern natural product synthesis. wikipedia.org The phenol hydroxyl group can direct metallation reactions or participate in ether linkages, which are common in many natural product frameworks. uwindsor.ca
For instance, a synthetic strategy targeting a complex polyphenol or a molecule with a specific hindered pocket could employ this compound to install the A-ring with the necessary substitution for subsequent elaborations. The initial steric hindrance can guide the stereochemistry of downstream reactions, and the iodine atom provides a reliable site for connecting other complex fragments of the target molecule.
Catalytic Roles and Applications Associated with 3 Tert Butyl 5 Iodophenol Derivatives
Ligand Design and Synthesis from Phenol (B47542) Derivatives
There is currently a lack of specific published research on the design and synthesis of ligands derived from 3-tert-butyl-5-iodophenol. The general principles of ligand synthesis would involve the functionalization of the phenol group or the aromatic ring to introduce coordinating moieties that can bind to metal centers. The iodine atom, for example, could be a handle for cross-coupling reactions to introduce phosphorus, nitrogen, or other donor atoms.
Role in Asymmetric Catalysis (e.g., chiral auxiliaries, ligands for transition metals)
No specific examples of this compound derivatives being employed in asymmetric catalysis, either as chiral auxiliaries or as ligands for transition metals, were identified in the available literature. The development of chiral ligands from this scaffold would likely require the introduction of a chiral center, for instance, by modifying the tert-butyl group or by introducing a chiral substituent through the iodine position.
Mechanistic Insights into Catalytic Cycles (e.g., Fe-catalyzed amidation, Cu(I) oxidation)
Specific mechanistic studies on catalytic cycles involving ligands derived from this compound, such as in iron-catalyzed amidation or copper(I)-catalyzed oxidation, are not described in the reviewed literature. While research exists on the mechanisms of these general reaction types with other phenolic ligands, data directly pertaining to this compound derivatives is absent.
Theoretical and Computational Investigations of 3 Tert Butyl 5 Iodophenol
Quantum Chemical Calculations (e.g., DFT, TD-DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for investigating the properties of phenolic compounds. These methods allow for the detailed examination of molecular structure, electronic behavior, and spectroscopic properties. For 3-tert-butyl-5-iodophenol, these calculations can predict its geometry, the distribution of electron density, and its thermodynamic stability.
The electronic structure of a molecule is fundamental to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of this structure. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state.
In substituted phenols, the nature of the substituents significantly influences the HOMO and LUMO energy levels. The tert-butyl group at the 3-position is an electron-donating group, which tends to raise the energy of the HOMO. Conversely, the iodine atom at the 5-position has a more complex effect, exhibiting both inductive electron-withdrawal and resonance electron-donation, which can modulate both HOMO and LUMO energies.
Computational studies on similar substituted aromatic compounds show that the introduction of substituents alters the electronic landscape. For instance, the HOMO-LUMO energy gap for a related biphenyl (B1667301) compound was calculated to be 3.97 eV, indicating high reactivity. eurjchem.com The analysis of molecular orbitals helps in understanding intramolecular charge transfer, which is crucial for the molecule's optical and electronic properties.
Table 1: Conceptual Electronic Properties based on DFT Calculations This table presents expected trends for this compound based on general principles from computational studies of substituted phenols. Actual values would require specific calculations.
| Parameter | Description | Expected Influence of Substituents |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Increased by the electron-donating tert-butyl group. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lowered by the presence of the iodine atom. |
| HOMO-LUMO Gap (ΔE) | Energy difference (ELUMO - EHOMO) | Narrowed, suggesting increased reactivity compared to unsubstituted phenol (B47542). mdpi.com |
| Charge Transfer | Intramolecular movement of electron density | Expected from the phenol ring to the substituents, influencing reactivity. mdpi.com |
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the minimum energy. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles. The bulky tert-butyl group and the large iodine atom can cause steric hindrance, potentially leading to slight distortions in the planarity of the benzene (B151609) ring.
Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies. While the aromatic ring is rigid, the orientation of the hydroxyl proton and the rotation of the tert-butyl group are subject to conformational effects. Studies on other sterically hindered cyclohexanes and related structures have utilized dynamic NMR spectroscopy and computational methods to understand inversion barriers and preferred conformations, providing a framework for analyzing this compound. rsc.org The optimized geometry is the foundational step for all other computational predictions, including vibrational frequencies and thermodynamic parameters.
Thermodynamic parameters are essential for predicting the stability and reactivity of a compound. Quantum chemical methods can calculate standard enthalpies of formation (ΔHf°), entropies (S°), and Gibbs free energies (G°). A key parameter for phenols is the O-H Bond Dissociation Energy (BDE), which quantifies the energy required to break the hydroxyl bond homolytically to form a phenoxyl radical and a hydrogen atom. wikipedia.org
The BDE is a critical indicator of a phenol's antioxidant capacity. A lower O-H BDE suggests that the phenol can more readily donate its hydrogen atom to neutralize free radicals. The substituents on the phenolic ring strongly influence this value. Electron-donating groups, like tert-butyl, generally lower the O-H BDE by stabilizing the resulting phenoxyl radical. nih.gov Conversely, electron-withdrawing groups can have the opposite effect. nih.gov DFT studies have been successfully used to calculate BDEs for a wide range of substituted phenols, showing good agreement with experimental values. nih.govnih.gov
Table 2: Representative Bond Dissociation Energies (BDEs) of Substituted Phenols Values are sourced from various experimental and computational studies to provide context for the expected BDE of this compound.
| Compound | O-H Bond Dissociation Energy (kcal/mol) | Reference |
|---|---|---|
| Phenol | 87.0 ± 1.0 | scispace.com |
| 4-tert-Butylphenol (B1678320) | 84.1 | nih.gov |
| 3,5-Di-tert-butylphenol (B75145) | 83.8 | researchgate.net |
Based on these data, it can be inferred that the electron-donating tert-butyl group in this compound would contribute to lowering the O-H BDE, while the iodo group would likely have a counteracting, slightly increasing effect compared to an unsubstituted phenol.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is instrumental in mapping out the step-by-step pathways of chemical reactions. For a substituted phenol like this compound, this is particularly relevant for understanding its role in reactions such as oxidation, halogenation, or electrophilic substitution.
By calculating the energies of reactants, transition states, and products, researchers can determine the activation barriers for different potential reaction pathways. This allows for the prediction of the most likely mechanism. For example, in antioxidant action, modeling can elucidate the kinetics of hydrogen atom transfer (HAT) from the phenol to a peroxyl radical. Studies on related di-tert-butyl-hydroxyphenyl derivatives have used quantum-chemical calculations to determine inhibition constants and explore their high antioxidative efficacy, linking it to the compound's structural and energetic parameters. researchgate.net
Structure-Reactivity and Structure-Property Relationship Studies
Understanding the relationship between a molecule's structure and its reactivity or physical properties is a central goal of chemistry. Computational studies provide a quantitative basis for these relationships (QSPR/QSAR). For this compound, the key is to understand how the hydroxyl, tert-butyl, and iodo substituents collectively define its chemical personality.
Substituents on an aromatic ring modify its electron density and steric environment, thereby controlling its reactivity towards other reagents.
Hydroxyl (-OH) group: A powerful activating, ortho-, para-directing group due to the resonance donation of a lone pair of electrons from the oxygen atom.
Tert-butyl (-C(CH₃)₃) group: An electron-donating group through induction and hyperconjugation. It is also very bulky, which can sterically hinder reactions at adjacent positions.
Iodo (-I) group: An interesting case. It is deactivating via its inductive effect (electronegativity) but is ortho-, para-directing because its lone pairs can participate in resonance. dtu.dk
In this compound, the hydroxyl group at position 1 activates the ring, primarily at positions 2, 4, and 6. The tert-butyl group at position 3 and the iodo group at position 5 are in meta positions relative to the hydroxyl group. Their electronic effects, therefore, modulate the activation provided by the -OH group. Computational analyses, such as mapping the molecular electrostatic potential (MEP), can visualize the electron-rich and electron-poor regions of the molecule, predicting the most likely sites for electrophilic or nucleophilic attack. researchgate.net Studies on the ionization of substituted phenols have shown how different substituents systematically alter thermodynamic functions like enthalpy and entropy, providing a quantitative understanding of their influence. rsc.org
Advanced Spectroscopic Characterization Techniques for 3 Tert Butyl 5 Iodophenol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DEPT, COSY, TOCSY)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 3-tert-butyl-5-iodophenol. tjnpr.org By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.
Structural Elucidation and Isomer Differentiation
¹H NMR and ¹³C NMR are fundamental one-dimensional NMR techniques that provide information about the chemical environment of hydrogen and carbon atoms, respectively. tjnpr.org For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the protons of the tert-butyl group. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the hydroxyl, iodo, and tert-butyl substituents.
Similarly, the ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the aromatic ring are particularly informative for confirming the substitution pattern.
To illustrate, consider the related compound 3-tert-butylphenol (B181075). Its ¹H NMR spectrum shows characteristic signals for the aromatic and tert-butyl protons. chemicalbook.comspectrabase.com For 3-iodophenol, the aromatic proton signals are shifted due to the presence of the iodine atom. chemicalbook.com The combination of these effects in this compound would result in a unique spectral fingerprint.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 6.8 - 7.3 | 115 - 145 |
| OH | 4.5 - 5.5 | - |
| tert-Butyl CH₃ | ~1.3 | ~31 |
| tert-Butyl C | - | ~35 |
| C-OH | - | 150 - 155 |
| C-I | - | 90 - 95 |
Note: These are approximate ranges and can vary based on solvent and other experimental conditions.
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are invaluable for establishing connectivity between protons. youtube.comprinceton.edu A COSY spectrum reveals which protons are coupled to each other, typically those on adjacent carbon atoms. princeton.edu A TOCSY spectrum can identify all protons within a spin system, which is particularly useful for complex molecules. youtube.comprinceton.edu
DEPT (Distortionless Enhancement by Polarization Transfer) is a ¹³C NMR experiment that helps distinguish between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon skeleton.
Monitoring Reaction Progress
NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. rsc.org For instance, in the synthesis of this compound, which may involve the iodination of 3-tert-butylphenol, ¹H NMR can be used to track the disappearance of starting material and the appearance of the product. scielo.brolemiss.edu By observing the changes in the aromatic region of the spectrum, one can follow the introduction of the iodine atom onto the phenol (B47542) ring. rsc.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nist.gov In this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group, C-H stretches of the aromatic ring and the tert-butyl group, and C-O stretching. The presence of the iodine atom can also influence the fingerprint region of the spectrum (below 1500 cm⁻¹).
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Phenolic O-H | Stretch, broad | 3200 - 3600 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H (tert-butyl) | Stretch | 2850 - 2970 |
| C=C | Aromatic Ring Stretch | 1450 - 1600 |
| C-O | Stretch | 1200 - 1300 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. nist.gov The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions of the benzene (B151609) ring. The position and intensity of these absorption bands are sensitive to the nature and position of the substituents.
Experimental vs. Theoretically Derived Spectra
The experimental UV-Vis spectrum of this compound can be compared with spectra generated through theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT). ni.ac.rstandfonline.comnih.gov This comparison can provide a deeper understanding of the electronic structure and the nature of the electronic transitions. ni.ac.rsnih.gov Discrepancies between the experimental and theoretical spectra can often be explained by solvent effects or specific molecular conformations. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.net In the mass spectrum of this compound, the molecular ion peak (M⁺) would provide the exact molecular weight. The fragmentation pattern observed in the mass spectrum can offer valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of a methyl group (CH₃) from the tert-butyl substituent, and potentially the loss of the iodine atom or the entire tert-butyl group. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of the elemental formula. rsc.org
Table 3: Expected Key Fragments in the Mass Spectrum of this compound
| Fragment | Description |
|---|---|
| [M]⁺ | Molecular ion |
| [M - CH₃]⁺ | Loss of a methyl group |
| [M - C₄H₉]⁺ | Loss of the tert-butyl group |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of this compound and its derivatives, offering precise mass measurements that allow for the determination of elemental compositions. Unlike standard mass spectrometry, HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, provide mass accuracies in the low parts-per-million (ppm) range. acs.orgresearchgate.net This level of precision is critical for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas.
For this compound, HRMS can confirm its elemental composition (C10H13IO). The high accuracy of the mass measurement helps to differentiate it from other potential compounds with similar masses. When analyzing derivatives of this compound, HRMS is instrumental in identifying the modifications that have occurred. For instance, in the analysis of iodinated disinfection byproducts, HRMS can help identify transformation products where an iodine atom might be replaced by a hydroxyl group. acs.org The exact mass of the molecular ion and its fragment ions, obtained through tandem mass spectrometry (HRMS/MS), provides crucial data for structure elucidation without the absolute need for reference standards. researchgate.net
Table 1: Illustrative HRMS Data for this compound
| Parameter | Value |
| Formula | C10H13IO |
| Calculated Exact Mass | 292.0011 u |
| Observed m/z (example) | 292.0015 u |
| Mass Accuracy (example) | 1.37 ppm |
This table is for illustrative purposes and actual observed values may vary slightly depending on the instrument and experimental conditions.
Coupled Techniques (e.g., TG-MS, TG-GC-MS) for Functionalization Analysis
Coupled or "hyphenated" techniques provide a more comprehensive analysis by combining the separation or thermal analysis capabilities of one instrument with the detection and identification power of another. nih.gov For analyzing the functionalization of this compound, techniques like Thermogravimetry-Mass Spectrometry (TG-MS) and Thermogravimetry-Gas Chromatography-Mass Spectrometry (TG-GC-MS) are particularly insightful. nih.govamericanlaboratory.com
Thermogravimetry-Mass Spectrometry (TG-MS)
TG-MS simultaneously measures the change in mass of a sample as a function of temperature (TGA) while analyzing the evolved gases with a mass spectrometer. americanlaboratory.comnih.gov This technique is valuable for studying the thermal decomposition of this compound derivatives. As the material is heated, the TGA curve shows distinct mass loss steps corresponding to the release of volatile fragments. The coupled mass spectrometer identifies these evolved gases in real-time, providing direct information about the decomposition pathway and the nature of the functional groups that have been added to the parent molecule. americanlaboratory.com For example, the loss of specific fragments at certain temperatures can indicate the cleavage of particular bonds introduced during functionalization.
Thermogravimetry-Gas Chromatography-Mass Spectrometry (TG-GC-MS)
For more complex mixtures of evolved gases, TG-GC-MS offers an additional layer of separation. youtube.com The gases evolved during the thermogravimetric analysis are first separated by a gas chromatograph (GC) before being introduced into the mass spectrometer (MS). youtube.comnih.gov This is particularly useful when the functionalization of this compound leads to the formation of multiple products or when the decomposition process releases a mixture of volatile compounds. thermofisher.com The GC separates these compounds based on their boiling points and interactions with the column, allowing the MS to analyze each component individually. nih.govshimadzu.com This provides a detailed profile of the volatile products, which is crucial for understanding the reaction mechanisms and the structure of the functionalized derivatives. nih.govresearchgate.net
Table 2: Application of Coupled Techniques in Functionalization Analysis
| Technique | Information Provided | Relevance to this compound Derivatives |
| TG-MS | Real-time identification of evolved gases during thermal decomposition. | Elucidates decomposition pathways and identifies functional groups lost at specific temperatures. |
| TG-GC-MS | Separation and identification of complex mixtures of volatile decomposition products. | Provides a detailed profile of byproducts and complex reaction outcomes from functionalization. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the solid-state properties of this compound and its derivatives.
Table 3: Potential Crystallographic Data Obtainable for this compound
| Parameter | Type of Information |
| Unit Cell Dimensions | a, b, c, α, β, γ |
| Space Group | Crystal symmetry |
| Atomic Coordinates | x, y, z for each atom |
| Bond Lengths | e.g., C-C, C-O, C-I |
| Bond Angles | e.g., C-C-C, C-O-H |
| Torsion Angles | Conformation of substituents |
| Intermolecular Interactions | Hydrogen bonds, halogen bonds |
This table represents the types of data that would be generated from a successful X-ray crystallographic analysis.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. nih.govyoutube.com This method is highly sensitive and provides detailed information about the electronic structure and environment of the radical center. researchgate.netmdpi.com
In the context of this compound and its derivatives, EPR spectroscopy is particularly relevant for studying oxidation processes, where phenoxyl radicals can be formed by the removal of a hydrogen atom from the hydroxyl group. nih.govnih.gov The resulting EPR spectrum can provide key parameters:
g-factor: This parameter is analogous to the chemical shift in NMR and helps to identify the element on which the unpaired electron is predominantly located. researchgate.net
Hyperfine Coupling Constants (hfs): These arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹³C). The magnitude of the coupling provides information about the distribution of the unpaired electron's spin density throughout the molecule, which is crucial for identifying the specific radical species. researchgate.net
While direct EPR studies on this compound are not prominent in the searched results, research on related phenolic compounds demonstrates the utility of EPR in characterizing their corresponding phenoxyl radicals. nih.gov For instance, the stability and structure of phenoxyl radicals can be assessed, which is important for understanding antioxidant mechanisms or degradation pathways. nih.govresearchgate.net In cases where the radicals are too short-lived to be detected directly, spin trapping techniques can be employed, where a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be readily observed by EPR. nih.govmdpi.com
Table 4: Key Parameters from EPR Spectroscopy of a Hypothetical 3-Tert-butyl-5-iodophenoxyl Radical
| EPR Parameter | Information Derived |
| g-factor | Helps identify the radical as a phenoxyl radical. |
| Hyperfine Coupling Constants (aH) | Reveals interactions with protons on the aromatic ring, providing structural information. |
| Linewidth | Can give insights into dynamic processes and interactions with the environment. |
This table is illustrative of the data obtained from an EPR experiment on a phenolic radical.
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Synthetic Routes
The synthesis of functionalized phenols is a cornerstone of modern organic chemistry, providing building blocks for pharmaceuticals, agrochemicals, and materials. rsc.org While traditional methods for producing iodophenols exist, the future lies in the development of "green" and sustainable synthetic strategies. These approaches aim to minimize waste, reduce energy consumption, and utilize environmentally benign reagents.
Current research in the broader field of phenol (B47542) iodination highlights several promising directions that could be applied to the synthesis of 3-tert-butyl-5-iodophenol:
Aerobic Oxidative Iodination: A highly efficient method for the iodination of phenols uses molecular iodine (I₂) with molecular oxygen as the oxidant, catalyzed by copper(II) nitrate (B79036) in water. researchgate.net This approach is notable for its high atom economy and the use of water as a green solvent. researchgate.net
Iodine-Based Catalysis: The use of iodine as a catalyst, activated by a green oxidant like hydrogen peroxide (H₂O₂), presents a metal-free and cost-effective method for various organic transformations in water. rsc.org Such protocols offer high yields and significantly low environmental impact. rsc.org
Flow Chemistry: The use of flow microreactors for organic synthesis, such as the preparation of tert-butyl esters, has demonstrated increased efficiency, versatility, and sustainability compared to traditional batch processes. rsc.org Applying flow chemistry to the iodination of 3-tert-butylphenol (B181075) could offer enhanced control over reaction conditions and improved safety.
Alternative Iodinating Reagents: Research into new iodinating reagents, such as the combination of I₂ and sodium nitrite (B80452) (NaNO₂), allows for regioselective iodination of phenols at room temperature in a short time frame. researchgate.net
The table below summarizes potential sustainable methods for the synthesis of iodophenols, which could be adapted for this compound.
| Catalyst System | Oxidant | Solvent | Key Advantages |
| Copper(II) nitrate | Molecular Oxygen | Water | High efficiency, green solvent, remarkable selectivity for para-substitution. researchgate.net |
| Iodine | Hydrogen Peroxide | Water | Metal-free, cost-effective, high atom economy (>90%), low E-factor. rsc.org |
| I₂/NaNO₂ | - | Various | Proceeds at room temperature, regioselective, significant yields. researchgate.net |
| Iodosylbenzene/NH₄I | Iodosylbenzene | Buffered medium | Non-toxic iodine(III) oxidant, cheap iodine source, short reaction times. researchgate.net |
These emerging synthetic methods promise to make the production of this compound and related compounds more economically viable and environmentally friendly, thus broadening their accessibility for further research and application. ontosight.ai
Exploration of Untapped Reactivity Pathways
The reactivity of this compound is largely dictated by its three key functional components: the phenol group, the iodine atom, and the sterically hindering tert-butyl group. While the iodo- and hydroxyl- groups are well-known handles for cross-coupling and other transformations, future research will likely delve into more novel and complex reactivity pathways.
C-H Activation: Direct C-H functionalization is a powerful strategy for constructing new chemical bonds in an atom-economical manner. rsc.org Recent advancements have enabled the activation of C-H bonds that are distant from existing functional groups or located in electron-poor regions of a molecule. acs.org For this compound, this could open pathways to functionalize the aromatic ring at positions that are traditionally difficult to access, leading to novel molecular scaffolds. Palladium-catalyzed C-H iodination using molecular iodine as the sole oxidant has shown promise for a wide range of heterocyclic substrates and could be explored for phenol derivatives. nih.gov
Photoredox Catalysis: Light-driven reactions have emerged as a powerful tool in organic synthesis. The iodine atom in this compound could participate in photoredox cycles, enabling novel transformations under mild conditions. This could include new types of cross-coupling reactions or the generation of aryl radicals for subsequent reactions.
Hypervalent Iodine Chemistry: The iodine atom can be oxidized to a higher valence state, creating hypervalent iodine reagents. These reagents are known for their unique reactivity in mediating a variety of transformations. Exploring the in-situ generation of hypervalent iodine species from this compound could lead to new intramolecular reactions or serve as a powerful oxidizing agent.
The table below outlines potential reactivity pathways and their significance.
| Reactivity Pathway | Key Reagents/Catalysts | Potential Products | Significance |
| Distal C-H Functionalization | Palladium catalysts, directing templates | Poly-substituted phenol derivatives | Access to novel isomers and complex molecular architectures. acs.org |
| Photoredox Catalysis | Photosensitizers, light source | Novel cross-coupled products, functionalized aromatics | Mild reaction conditions, unique reactivity patterns. |
| Hypervalent Iodine Chemistry | Oxidizing agents | Complex oxidized products, new heterocyclic systems | Access to unique chemical transformations and reactive intermediates. |
The exploration of these untapped reactivity pathways will undoubtedly expand the synthetic utility of this compound, providing access to a wider array of complex molecules with potential applications in medicinal chemistry and materials science. hilarispublisher.com
Advanced Material Science Applications
Phenolic compounds are fundamental in the production of polymers and resins, such as epoxy resins and polycarbonates. ontosight.aiwikipedia.org The unique structure of this compound, combining a bulky tert-butyl group with a reactive iodine atom, makes it an intriguing candidate for the development of advanced materials with tailored properties.
Polymer Chemistry: The tert-butyl group is known to enhance the stability and solubility of molecules in non-polar environments like plastics and oils. mdpi.com In polymer science, monofunctional phenols like 4-tert-butylphenol (B1678320) can act as chain stoppers, controlling molecular weight during polymerization. wikipedia.org The hydroxyl group of this compound could be used to incorporate it into polymer backbones, while the iodine atom provides a site for post-polymerization modification. This could be used to graft other functionalities onto the polymer, creating materials with specialized surface properties or for applications in coatings and adhesives. penpet.com
Radiopaque Materials: The presence of iodine, a heavy atom, imparts radiopacity. This makes iodinated compounds valuable for developing biodegradable and biocompatible radiopaque materials for medical imaging applications. acs.org Incorporating this compound into polymers, such as polyurethanes, could lead to the development of new materials for medical devices that are visible under X-ray. acs.org
Functional Materials: The combination of the phenolic hydroxyl group and the iodo-substituent allows for a wide range of chemical modifications. This versatility could be exploited to create functional materials such as liquid crystals, organic light-emitting diodes (OLEDs), or sensors. The bulky tert-butyl group can influence the packing of molecules in the solid state, which is a critical factor for many material properties.
The potential applications in material science are summarized below.
| Application Area | Role of this compound | Potential Properties |
| Polymer Modification | Monomer or chain modifier | Enhanced thermal stability, controlled molecular weight, site for post-polymerization functionalization. wikipedia.org |
| Medical Imaging | Radiopaque additive in polymers | Biocompatible materials visible under X-ray. acs.org |
| Functional Organic Materials | Building block for complex molecules | Tunable electronic and optical properties for use in liquid crystals or OLEDs. |
Future research in this area will likely focus on synthesizing and characterizing polymers and other materials derived from this compound to fully evaluate their properties and potential for real-world applications.
Integration with Machine Learning and AI in Chemical Discovery
The fields of chemistry and artificial intelligence are increasingly intersecting, with machine learning (ML) and AI tools showing immense potential to accelerate the discovery and development of new molecules and reactions. thegradient.pubresearchgate.net For a compound like this compound, these computational approaches can be applied in several forward-looking ways.
Predicting Reactivity and Reaction Conditions: ML models are being developed to predict the outcomes of chemical reactions with increasing accuracy. nih.gov By training on vast datasets of known reactions, these models can suggest optimal catalysts, solvents, and temperatures for a desired transformation. capes.gov.br This could be particularly valuable for exploring the untapped reactivity of this compound, helping researchers to prioritize experiments and avoid unnecessary trial and error. youtube.com For instance, ML could predict the success of various cross-coupling partners or the feasibility of a novel C-H activation strategy. nih.gov
De Novo Molecular Design: Generative AI models can design entirely new molecules with desired properties. thegradient.pub By providing the model with a set of target characteristics (e.g., potential for high thermal stability in a polymer, or specific electronic properties), AI algorithms could propose novel derivatives of this compound. This approach can explore a much larger chemical space than is feasible through traditional human-driven design. youtube.com
Accelerating Materials Discovery: AI is being used to expedite the discovery of functional materials. strath.ac.uk By combining computational simulations with ML, researchers can screen virtual libraries of compounds derived from this compound for promising material properties. This data-centric approach can significantly shorten the design-make-test cycle for new materials.
The synergy between AI and chemistry is set to revolutionize how chemical research is conducted.
| AI Application | Specific Use for this compound | Potential Impact |
| Reaction Prediction | Suggesting optimal conditions for novel cross-coupling or C-H activation reactions. capes.gov.br | Reduced experimental cost and time; accelerated discovery of new synthetic routes. tuwien.at |
| Generative Molecular Design | Proposing new derivatives with tailored properties for material or medicinal applications. youtube.com | Rapid exploration of vast chemical space; identification of non-intuitive lead compounds. |
| Property Prediction | Forecasting the physical and chemical properties of polymers or materials incorporating the molecule. walshmedicalmedia.com | Efficient screening of virtual candidates; streamlined development of advanced materials. |
As more high-quality experimental data becomes available, the predictive power of these models will continue to improve, making AI an indispensable tool in the future exploration of compounds like this compound. nih.gov
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-Tert-butyl-5-iodophenol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves iodination of 3-tert-butylphenol using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media. For example, a reported method involves electrophilic aromatic substitution under controlled temperature (0–5°C) to minimize side reactions . Yield optimization requires careful stoichiometric control, with excess iodine reagents leading to di-iodinated byproducts. Solvent polarity (e.g., dichloromethane vs. acetic acid) also affects regioselectivity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the mono-iodinated product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H NMR confirms the tert-butyl group (singlet at δ 1.3 ppm) and aromatic protons (doublets for para-substituted iodine). C NMR distinguishes the iodine-bearing carbon (δ ~90 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular mass (expected [M+H] at m/z 290.0).
- X-ray Crystallography : Crystallization in ethanol/water mixtures reveals steric effects of the tert-butyl group on phenolic oxygen geometry .
Q. How is this compound utilized as a precursor in organic synthesis?
- Methodological Answer : The iodine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. For instance, palladium-catalyzed coupling with boronic acids at 80°C in THF/water produces biaryl derivatives. The tert-butyl group enhances steric stability, preventing undesired dimerization during reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound under varying pH conditions?
- Methodological Answer : Discrepancies often arise from solvent protonation effects. A systematic approach involves:
- Controlled pH Titration : Measure reaction kinetics in buffered solutions (pH 2–12) to identify optimal conditions for nucleophilic substitution.
- Computational Modeling : DFT calculations (e.g., Gaussian09) model the phenolic oxygen’s pKa and electron density distribution, clarifying pH-dependent reactivity .
- Reproducibility Protocols : Standardize solvent purity (e.g., anhydrous DMF) and exclude trace metals that may catalyze side reactions .
Q. What methodologies assess the environmental persistence and ecotoxicology of this compound?
- Methodological Answer :
- Degradation Studies : Conduct aerobic/anaerobic biodegradation tests (OECD 301/302 guidelines) to measure half-life in soil/water. The tert-butyl group may slow microbial degradation compared to unsubstituted phenols .
- Toxicity Profiling : Use Daphnia magna acute toxicity assays (EC50) and algal growth inhibition tests. The iodine substituent could elevate toxicity due to bioaccumulation potential .
- QSAR Modeling : Predict bioactivity using quantitative structure-activity relationship models, incorporating logP and molar refractivity data .
Q. What advanced computational strategies predict the regioselectivity of this compound in multi-step syntheses?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate transition states in cross-coupling reactions to identify steric hindrance from the tert-butyl group.
- Hammett Substituent Constants : Correlate σ values of substituents (iodine vs. tert-butyl) with reaction rates in electrophilic substitutions .
- Machine Learning : Train models on existing reaction datasets (e.g., Reaxys) to predict optimal catalysts (e.g., Pd(PPh)) for specific transformations .
Data Presentation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
